![molecular formula C24H22N4O5S B298117 N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B298117.png)
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide, also known as C16, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide exerts its anticancer effects by inhibiting the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in the stabilization of various oncogenic proteins. By inhibiting HSP90, N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide has been shown to have low toxicity and high selectivity towards cancer cells. In addition, N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the activation of NF-κB, which is a transcription factor that is involved in the regulation of various genes that are important for cancer cell survival.
Advantages and Limitations for Lab Experiments
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and low toxicity. However, N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide is a relatively new compound, and its mechanism of action and efficacy in vivo have not been fully elucidated. In addition, the synthesis method for N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide is complex and requires specialized equipment and expertise.
Future Directions
Future research on N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide should focus on elucidating its mechanism of action and efficacy in vivo. In addition, further optimization of the synthesis method for N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide can improve its yield and purity. Other potential applications of N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide, such as its use as a radiosensitizer, should also be explored. Finally, the development of novel derivatives of N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide can improve its potency and selectivity towards cancer cells.
Synthesis Methods
The synthesis of N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide involves the reaction of 4-(cyanomethoxy)benzaldehyde and hydrazine hydrate to form 2-[4-(cyanomethoxy)benzylidene]hydrazine. This compound is then reacted with N-(3-methoxyphenyl)benzenesulfonamide and ethyl acetoacetate to form N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have shown that N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which can prevent metastasis. In addition, N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide has shown potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
properties
Product Name |
N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-methoxyphenyl)benzenesulfonamide |
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Molecular Formula |
C24H22N4O5S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O5S/c1-32-22-7-5-6-20(16-22)28(34(30,31)23-8-3-2-4-9-23)18-24(29)27-26-17-19-10-12-21(13-11-19)33-15-14-25/h2-13,16-17H,15,18H2,1H3,(H,27,29)/b26-17+ |
InChI Key |
ALASROJXXDTJOW-YZSQISJMSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC#N)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC(=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC#N)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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